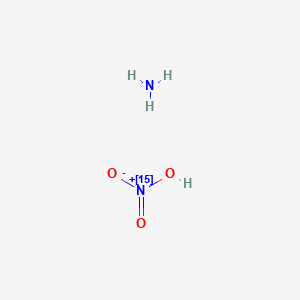
Ammonium nitrate-15N
Vue d'ensemble
Description
Ammonium nitrate-15N is a nitrogenous compound where the nitrogen atom is isotopically labeled with nitrogen-15. This compound is widely used in scientific research due to its unique properties, which allow for the tracing and analysis of nitrogen pathways in various biological and chemical processes. The molecular formula of this compound is NH4^15NO3, and it has a molecular weight of 81.04 g/mol .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Ammonium nitrate-15N can be synthesized by reacting ammonia-15N with nitric acid. The reaction is typically carried out under controlled conditions to ensure the purity and isotopic labeling of the final product. The general reaction is as follows: [ \text{NH3-15N} + \text{HNO3} \rightarrow \text{NH4-15NO3} ]
Industrial Production Methods: In industrial settings, the production of this compound involves the use of isotopically labeled nitrogen sources. The process includes the careful handling and mixing of ammonia-15N and nitric acid in large reactors, followed by crystallization and purification steps to obtain the final product with high isotopic purity .
Analyse Des Réactions Chimiques
Types of Reactions: Ammonium nitrate-15N undergoes various chemical reactions, including:
Oxidation: this compound can decompose upon heating, producing nitrogen gas, water vapor, and oxygen. [ \text{NH4-15NO3} \rightarrow \text{N2} + \text{H2O} + \text{O2} ]
Reduction: It can be reduced to produce ammonia and other nitrogenous compounds.
Substitution: this compound can participate in substitution reactions where the nitrate group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: High temperatures (above 230°C) are typically required for the decomposition of this compound.
Reduction: Reducing agents such as hydrogen or metals like zinc can be used under controlled conditions.
Major Products:
Oxidation: Nitrogen gas, water vapor, and oxygen.
Reduction: Ammonia and other nitrogenous compounds.
Applications De Recherche Scientifique
Ammonium nitrate-15N is extensively used in various fields of scientific research:
Chemistry: It is used as a tracer to study nitrogen cycles and transformations in chemical reactions.
Biology: It helps in understanding nitrogen metabolism in plants and microorganisms.
Medicine: It is used in metabolic studies to trace nitrogen pathways in the human body.
Industry: It is employed in agricultural research to study the efficiency of nitrogen fertilizers
Mécanisme D'action
The primary mechanism by which ammonium nitrate-15N exerts its effects is through its isotopic labeling. The nitrogen-15 isotope allows researchers to trace the movement and transformation of nitrogen atoms in various chemical and biological systems. This is achieved by using techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy to detect and quantify the presence of nitrogen-15 in different compounds and environments .
Comparaison Avec Des Composés Similaires
Ammonium nitrate-15N2: Contains two nitrogen-15 isotopes.
Ammonium-15N chloride: Another nitrogen-15 labeled compound used in similar research applications.
Potassium nitrate-15N: Used for tracing nitrogen in different chemical and biological processes .
Uniqueness: Ammonium nitrate-15N is unique due to its specific isotopic labeling, which makes it an invaluable tool for tracing nitrogen pathways. Its versatility in undergoing various chemical reactions and its wide range of applications in scientific research further distinguish it from other nitrogen-15 labeled compounds.
Propriétés
InChI |
InChI=1S/HNO3.H3N/c2-1(3)4;/h(H,2,3,4);1H3/i1+1; | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRORZGWHZXZQMV-YTBWXGASSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
N.[N+](=O)(O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
N.[15N+](=O)(O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
H4N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50693921 | |
| Record name | (~15~N)Nitric acid--ammonia (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50693921 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
81.037 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
31432-46-9 | |
| Record name | Nitric-15N acid, ammonium salt | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=31432-46-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (~15~N)Nitric acid--ammonia (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50693921 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ammonium nitrate-15N | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q1: How does ammonium nitrate-15N enable quantitative proteomic analysis?
A: this compound serves as a source of "heavy" nitrogen (15N) for metabolic labeling in proteomics. When rice seedlings are grown in a medium containing this compound, they incorporate the 15N isotope into their proteins during protein synthesis []. This incorporation results in a predictable mass shift in peptides containing the 15N isotope compared to their unlabeled counterparts.
Q2: What are the advantages of using stable isotope labeling with this compound compared to other labeling methods in proteomics?
A: Stable isotope labeling with this compound, as described in the SILARS method [], offers several advantages for quantitative proteomics:
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![(4S,5R,6R)-5-Acetylamino-4-azido-6-[(S)-methoxy[(4R)-2-oxo-1,3-dioxolane-4-yl]methyl]-5,6-dihydro-4H-pyran-2-carboxylic acid methyl ester](/img/structure/B566083.png)
![Methyl (3aR,4R,7aR)-4-[(1S)-Hydroxy((4R)-2-oxo-1,3-dioxolan-4-yl)methyl]-2-methyl-3a,7a-dihydro-4H-pyrano[3,4-d][1,3]oxazole-6-carboxylate](/img/structure/B566084.png)
![(3aR,4R,7aR)-3a,7a-Dihydro-2-methyl-4-[(1R,2R)-1,2,3-trihydroxypropyl]-4H-pyrano[3,4-d]oxazole-6-carboxylic Acid Methyl Ester](/img/structure/B566085.png)


![N2-[(2R)-4-[(1,1-Dimethylethoxy)amino]-2-(2-naphthalenylmethyl)-1,4-dioxobutyl]-N5-[[[2,3-dihydro-2,2,4,6,7-pentamethyl-5-benzofuranyl]sulfonyl]amino]iminoethyl-L-ornithine](/img/structure/B566089.png)

![2-[(3-Carboxyphenyl)methyl]-4-thiazolecarboxylic Acid](/img/structure/B566094.png)



